ethyl 2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that includes a chromene core, bromophenoxy, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Ethyl 2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Shares the bromophenyl group but lacks the chromene core and methoxyphenyl group.
Methyl-2-bromobenzoate: Contains a bromophenyl group but differs in the ester and core structure.
Uniqueness
Ethyl 2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C26H26BrNO6 |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-[3-[(2-bromophenoxy)methyl]-4-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO6/c1-3-32-26(30)24-22(23-18(29)8-6-10-21(23)34-25(24)28)15-11-12-19(31-2)16(13-15)14-33-20-9-5-4-7-17(20)27/h4-5,7,9,11-13,22H,3,6,8,10,14,28H2,1-2H3 |
InChI Key |
YDMPRLWDURZNJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)OC)COC4=CC=CC=C4Br)C(=O)CCC2)N |
Origin of Product |
United States |
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